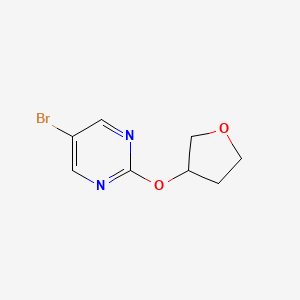
Cyclobutane-1,1-dicarboxylic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane-1,1-dicarboxylic acid benzyl ester is an organic compound that features a cyclobutane ring substituted with two carboxylic acid groups at the 1-position, which are esterified with benzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclobutane-1,1-dicarboxylic Acid
Starting Material: Cyclobutane-1,1-dicarboxylic acid.
Reagents: Benzyl alcohol, a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Conditions: The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The mixture is heated to promote esterification, and the product is purified by recrystallization or chromatography.
-
Industrial Production Methods
Large-Scale Esterification: Similar to the laboratory method but scaled up. Continuous flow reactors may be used to improve efficiency and yield. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Typically carried out in aqueous or acidic medium.
Products: Oxidation of the benzyl ester group can lead to the formation of the corresponding carboxylic acid.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction of the ester group to the corresponding alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Typically performed in the presence of a base like triethylamine.
Products: Substitution of the ester group with the nucleophile, forming amides or other esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
Building Block in Organic Synthesis: Cyclobutane-1,1-dicarboxylic acid benzyl ester is used as a precursor in the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in cycloaddition reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis, providing insights into enzyme specificity and mechanism.
Medicine
Pharmaceutical Development: Potential use in the synthesis of drug candidates. The cyclobutane ring is a common motif in antiviral and anticancer agents.
Industry
Polymer Chemistry: Used in the synthesis of cyclobutane-containing polymers, which have unique mechanical and thermal properties.
Wirkmechanismus
The mechanism by which cyclobutane-1,1-dicarboxylic acid benzyl ester exerts its effects depends on the specific application. In biochemical contexts, it may act as a substrate for esterases, undergoing hydrolysis to release cyclobutane-1,1-dicarboxylic acid and benzyl alcohol. The cyclobutane ring can also participate in ring-opening reactions, which are useful in synthetic organic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Cyclobutane-1,1-dicarboxylic Acid
Comparison: Lacks the ester group, making it more hydrophilic and reactive towards nucleophiles.
-
Cyclobutane-1,1-dicarboxylic Acid Dimethyl Ester
Comparison: Contains methyl ester groups instead of benzyl, leading to different solubility and reactivity profiles.
-
Cyclobutane-1,1-dicarboxylic Acid Diethyl Ester
Comparison: Similar to the dimethyl ester but with ethyl groups, affecting its physical properties and reactivity.
Uniqueness
Cyclobutane-1,1-dicarboxylic acid benzyl ester is unique due to the presence of the benzyl ester group, which imparts distinct chemical and physical properties. The benzyl group can participate in additional reactions, such as hydrogenation or deprotection, providing versatility in synthetic applications.
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1-phenylmethoxycarbonylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c14-11(15)13(7-4-8-13)12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,15) |
InChI-Schlüssel |
ODMUQWJTMHTQPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C(=O)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



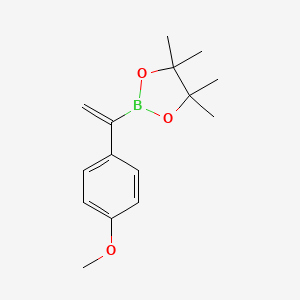
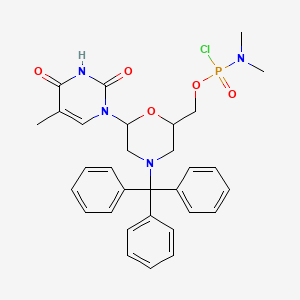
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)
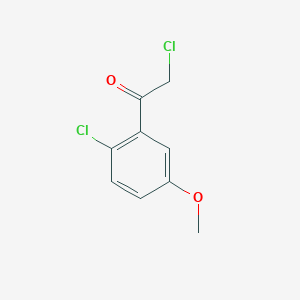
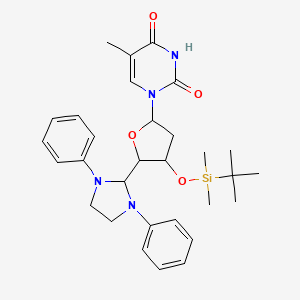
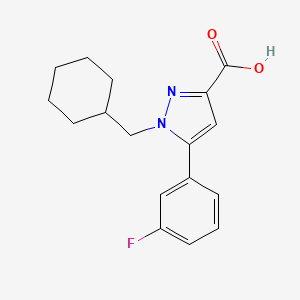

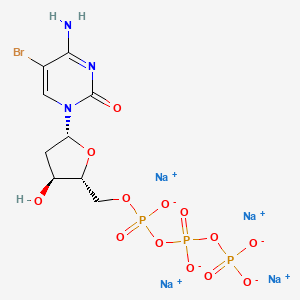
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)



